molecular formula C10H13N3O B13160683 2-tert-Butyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one

2-tert-Butyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one

Katalognummer: B13160683
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: ZOVANACCFPMDNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-tert-Butyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one (CAS 1635384-63-2) is a high-value chemical building block belonging to the pyrrolo[2,3-d]pyrimidine class of heterocyclic compounds . This scaffold is recognized in medicinal chemistry as a privileged structure, often serving as an adenine mimic that can engage the hinge region of kinase enzymes through key hydrogen-bonding interactions . As such, it is a core intermediate in the research and development of novel kinase inhibitors . This compound is specifically utilized in oncology research for the synthesis of potential therapeutic agents. The pyrrolo[2,3-d]pyrimidine core is a key structural component in inhibitors targeting p21-activated kinase 4 (PAK4), an enzyme whose overexpression is strongly associated with numerous cancers, including breast, pancreatic, and gastric cancers . Furthermore, this scaffold is being explored in the development of inhibitors for RET kinase, a validated target in RET-driven cancers such as non-small cell lung cancer (NSCLC) and thyroid cancer . The tert-butyl substituent on this core structure can be critical for optimizing binding affinity and selectivity within the kinase ATP-binding pocket . Researchers employ this compound to study structure-activity relationships (SAR) and to design novel, potent inhibitors with improved pharmacological profiles. This product is offered for Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or personal use. Researchers can reliably source this compound to advance their investigations in drug discovery and chemical biology.

Eigenschaften

IUPAC Name

2-tert-butyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-10(2,3)9-12-7-6(4-5-11-7)8(14)13-9/h4-5H,1-3H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVANACCFPMDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=CN2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 2-tert-Butyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with tert-butylamine under specific conditions . Another method includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization and elimination reactions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Analyse Chemischer Reaktionen

2-tert-Butyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include catalytic amounts of acids or bases, and the major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 2-tert-Butyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit certain enzymes in bacterial cells, leading to antibacterial effects . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolo[2,3-d]pyrimidine Derivatives
Compound Name (CAS/ID) Substituents Biological Activity Key Findings References
2-tert-Butyl-3H,4H,7H-pyrrolo[...]-4-one tert-butyl (position 2) Kinase inhibition (inferred) Potential JAK1/VEGFR-2 inhibition due to structural analogy; enhanced lipophilicity (logP) from tert-butyl .
5-Iodo-3H-pyrrolo[...]-4-one (135352-71-5) Iodo (position 5) Anticancer (VEGFR-2 inhibition) Halogenation at position 5 improves binding affinity; IC50 values in nM range observed in analogs .
4-Chloro-5-iodo-7-isopropylpyrrolo[...] (213744-81-1) Cl (position 4), I (position 5), isopropyl (position 7) Kinase inhibition Combined halogen and alkyl groups enhance target engagement; used in kinase inhibitor synthesis .
2-Cyclobutyl-3H,4H,7H-pyrrolo[...]-4-one (MFCD30498639) Cyclobutyl (position 2) Undisclosed Smaller alkyl group reduces steric hindrance compared to tert-butyl; may improve solubility .
Compound 8 () Dichlorophenylmethyl (position 6), anilino (position 4) VEGFR-2 inhibition 100-fold more potent than semaxanib (IC50 ~0.5 nM); significant antitumor activity in vivo .
2-Amino-3H,4H,7H-pyrrolo[...]-4-thione (179822-29-8) Thione (position 4), amino (position 2) Undisclosed Thione substitution alters hydrogen-bonding capacity; potential for redox modulation .

Physicochemical and Pharmacokinetic Properties

  • In contrast, halogenated derivatives (e.g., 5-iodo) may undergo dehalogenation, limiting stability .
  • Synthetic Accessibility : Microwave-assisted chlorination (e.g., POCl3/P2O5 in ) is common for introducing halogens, while tert-butyl groups may require specialized alkylation reagents .

Structure-Activity Relationships (SAR)

  • Position 2 : Tert-butyl and cyclobutyl groups at position 2 modulate steric interactions with kinase ATP-binding pockets. Bulkier tert-butyl may improve selectivity for kinases with larger hydrophobic regions .
  • Position 4 : Chlorination or substitution with anilines (e.g., ) enhances binding to VEGFR-2 via π-π stacking or hydrogen bonding .
  • Position 5 : Halogenation (I, Br) increases electron-withdrawing effects, stabilizing interactions with catalytic lysine residues in kinases .

Biologische Aktivität

2-tert-Butyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is a compound belonging to the pyrrolo[2,3-d]pyrimidine family, known for its diverse biological activities. This article delves into its biological properties, including its mechanism of action, therapeutic potential, and structure-activity relationships (SAR) based on recent research findings.

  • Molecular Formula : C10H12N4O
  • Molecular Weight : 204.23 g/mol
  • CAS Number : 1379340-25-6

The biological activity of 2-tert-butyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is primarily attributed to its interaction with various biological targets. Its ability to inhibit specific kinases has been a focal point in several studies:

  • CSF1R Inhibition : Research indicates that this compound exhibits potent inhibition of the colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase involved in macrophage differentiation and maintenance. The compound demonstrates subnanomolar enzymatic inhibition and excellent selectivity towards other kinases in the platelet-derived growth factor receptor (PDGFR) family .
  • Antiviral Activity : The compound has shown promising antiviral effects against the Zika virus (ZIKV). In a study measuring half-maximal effective concentration (EC50) values, it was reported that a related pyrrolo[2,3-d]pyrimidine scaffold demonstrated significant antiviral activity with EC50 values around 5.2 µM .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the pyrrolo[2,3-d]pyrimidine structure can significantly influence biological activity. For instance:

  • Substituent Variations : Compounds with different substituents at the 5-position exhibited varying degrees of potency against CSF1R and ZIKV. The introduction of methylamino or methoxy linkages improved the antiviral activity while reducing toxicity .

Case Studies

Several case studies highlight the biological relevance of 2-tert-butyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one:

  • Inhibition Studies : In vitro assays demonstrated that derivatives of this compound could inhibit CSF1R with IC50 values significantly lower than traditional inhibitors. For example, one derivative showed an IC50 value of 0.5 nM against CSF1R .
  • Antiviral Efficacy : A study focused on the antiviral properties against ZIKV found that certain derivatives had an EC50 as low as 4.3 µM with low cytotoxicity (CC50 > 58 µM), indicating a favorable therapeutic index .

Data Table: Biological Activity Summary

Compound NameTargetEC50 (µM)IC50 (nM)Toxicity (CC50 µM)
2-tert-butyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-oneCSF1RN/A0.5>58
Derivative AZIKV4.3N/A>58
Derivative BZIKV5.2N/A>20

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.